Isopropyl methanesulfonate

Description

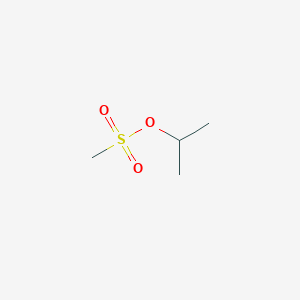

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHCQCMVCPLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031497 | |

| Record name | Isopropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [HSDB] | |

| Record name | Isopropyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

82 °C at 6 mm Hg | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.145 | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | Isopropyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

926-06-7 | |

| Record name | Isopropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0K2TXY26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isopropyl methanesulfonate chemical properties

An In-depth Technical Guide to Isopropyl Methanesulfonate (B1217627)

Abstract

Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an alkylating agent belonging to the class of methanesulfonic acid esters.[1][2][3] With the CAS number 926-06-7, this compound is primarily utilized in organic synthesis and research, particularly in studies evaluating the carcinogenic effects of methylating agents.[4][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, handling protocols, and metabolic fate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1][2][3] It is characterized by its use as a methylating agent in various chemical syntheses.[6]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | propan-2-yl methanesulfonate[1][3] |

| Synonyms | Isopropyl mesylate, Methanesulfonic acid isopropyl ester[1][2][3] |

| CAS Number | 926-06-7[1][7] |

| Molecular Formula | C₄H₁₀O₃S[1][3][8][9] |

| Molecular Weight | 138.19 g/mol [1][3][8][9] |

| SMILES | CC(C)OS(=O)(=O)C[1][10] |

| InChI Key | SWWHCQCMVCPLEQ-UHFFFAOYSA-N[1][7][9] |

Physicochemical Data

The physical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value |

| Appearance | Clear, colorless liquid[1][3] |

| Melting Point | 7 °C[2][4][8] |

| Boiling Point | 220.0 ± 9.0 °C at 760 mmHg[8] 82 °C at 6 mmHg[3][4][9] 67 °C at 5 mmHg[2] |

| Density | 1.145 g/mL[9][11] 1.1351 g/mL at 25 °C[7] |

| Refractive Index | 1.4180 to 1.4210 (n20/D)[7][9] |

| Flash Point | 104 °C[2][4][9] |

| Solubility | Miscible with water[11][12] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C[8] |

Reactivity and Stability

Chemical Stability: this compound is stable under normal temperatures and pressures.[8]

Conditions to Avoid: Exposure to incompatible materials, sources of ignition, excess heat, and strong oxidants should be avoided.[8] It is also noted to be moisture-sensitive.[2]

Incompatible Materials: It is incompatible with strong oxidizing agents.[8]

Hazardous Decomposition Products: Upon thermal decomposition, it may produce hazardous substances including carbon monoxide, carbon dioxide, and oxides of sulfur.[8][13]

Hazardous Reactions: No dangerous reactions are known under normal conditions of use, and hazardous polymerization does not occur.[11][13]

Experimental Protocols and Handling

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

General Handling and Storage Protocol

This protocol is based on standard material safety data sheet recommendations.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower.[8][14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8][14]

-

Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8]

Handling Procedures:

-

Wash hands thoroughly after handling.

-

Avoid contact with eyes, skin, and clothing.[14]

-

Do not ingest or inhale the substance.[14]

-

Keep the container tightly closed when not in use.[14]

-

Remove and wash contaminated clothing before reuse; discard contaminated shoes.[8]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.

-

It is recommended to store in a corrosives area and keep refrigerated (below 4°C / 39°F).[8][14]

Synthesis Workflow

This compound is synthesized via the esterification of isopropanol (B130326) with a methanesulfonyl source, typically methanesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Metabolism

In vivo studies in rats have shown that this compound is metabolized and excreted. The primary metabolic pathway involves its breakdown into isopropanol and methanesulfonic acid.[1] A significant portion of the administered dose (around 30%) is metabolized to S-isopropylcysteine and its N-acetylated derivative, which are then found in urine.[1]

Caption: Metabolic pathways of this compound in rats.

Safety and Hazards

This compound is a hazardous chemical with multiple warnings associated with its handling and use. It is classified as a combustible, corrosive hazardous material.[7]

GHS Hazard Classification:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][9] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][9] |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1][2][9] |

| Carcinogenicity | H351 | Suspected of causing cancer[1][2][9] |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[2] |

Toxicological Information:

-

It is a highly reactive chemical that functions as an alkylating agent, introducing alkyl radicals into biologically active molecules.[1]

-

This activity is linked to its use as an antineoplastic agent, but also underlies its toxicity, including carcinogenic, mutagenic, and teratogenic actions.[1]

-

It has been shown to induce dominant lethal mutations in the sperm of mice and rats and to decrease fertility in female mice.[1]

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[9]

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[8]

References

- 1. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 926-06-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 926-06-7 [chemicalbook.com]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. Page loading... [guidechem.com]

- 7. This compound 95 926-06-7 [sigmaaldrich.com]

- 8. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]

- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. cpachem.com [cpachem.com]

- 12. britiscientific.com [britiscientific.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Isopropyl methanesulfonate physical properties

An In-depth Technical Guide to the Physical Properties of Isopropyl Methanesulfonate (B1217627)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an organic chemical compound classified as a sulfonate ester. With the chemical formula C4H10O3S, it serves as a reagent in organic synthesis.[1][2] Notably, it is also monitored as a potential genotoxic impurity (PGI) in the pharmaceutical industry due to the structural alerts for mutagenicity associated with alkyl sulfonate esters. Its use in studies includes evaluating the carcinogenic effects of related compounds like methyl methanesulfonate.[3][4] A thorough understanding of its physical properties is essential for its safe handling, use in synthetic processes, and analytical detection.

Core Physical and Chemical Properties

The physical properties of this compound have been determined and are reported across various chemical safety and supplier databases. These properties are crucial for handling, storage, and process design.

Data Summary of Physical Properties

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Notes |

| Molecular Formula | C4H10O3S | [1][2][5][6][7][8] |

| Molecular Weight | 138.19 g/mol | [5][6][7][8][9] |

| Appearance | Colorless to light yellow, clear liquid.[1][7][10] | |

| Melting Point | 7 °C | [2][3][5][11][12][13] |

| Boiling Point | 220.0 ± 9.0 °C at 760 mmHg 82 °C at 6 mmHg 67 °C at 5 mmHg | [1][2][3][5][6][12] |

| Density | 1.145 g/mL at 20 °C 1.1351 g/mL at 25 °C | [1][6][9] |

| Refractive Index | 1.418 - 1.421 at 20 °C | [2][3][14] |

| Flash Point | 104 °C | [1][2][3][6] |

| Solubility | Fully miscible with water.[9][13][15] Soluble in chloroform (B151607) and slightly soluble in methanol.[4] | |

| Vapor Pressure | 0.171 mmHg at 25°C | [12] |

| CAS Number | 926-06-7 | [2][5][7][8][9] |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the provided literature, standard laboratory procedures are employed for these measurements. The following outlines the general methodologies.

1. Melting Point Determination:

-

Methodology: Differential Scanning Calorimetry (DSC) is a common and precise method. A small, weighed sample is placed in a sealed pan and subjected to a controlled temperature program (heating and cooling cycles) alongside an empty reference pan. The melting point is identified as the peak of the endothermic transition on the resulting thermogram, where the sample absorbs heat to transition from solid to liquid. For compounds with a melting point near ambient temperature like IMS, a cooling stage is required.

2. Boiling Point Determination:

-

Methodology: The boiling point is typically determined using distillation or a specialized boiling point apparatus. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure, as reported for IMS (e.g., at 6 mmHg).[1][2][3][6] The temperature at which the liquid's vapor pressure equals the applied pressure is recorded as the boiling point.

3. Density Measurement:

-

Methodology: Density is measured using a pycnometer or a digital density meter. A pycnometer is a flask with a precise, known volume. It is weighed empty, then filled with the sample liquid, and weighed again at a specific temperature (e.g., 20 °C). The density is calculated by dividing the mass of the liquid by the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density.

4. Refractive Index Measurement:

-

Methodology: A refractometer, typically an Abbé refractometer, is used. A few drops of the liquid sample are placed on the prism surface. Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured at a controlled temperature (e.g., 20 °C). This angle is used to calculate the refractive index, a dimensionless number that indicates how light propagates through the material.

Relevant Workflow: Impurity Identification

This compound is not typically involved in specific biological signaling pathways. However, its role as a potential genotoxic impurity (PGI) is of high importance in drug development. The workflow below illustrates a typical process for identifying and controlling such an impurity in an active pharmaceutical ingredient (API).

Caption: Workflow for identification and control of this compound as a PGI.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[6][8][9]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[8][10] Wash thoroughly after handling.[5][10]

-

Storage: Store in a cool, dry place in a tightly closed container. It is often recommended to keep it refrigerated (below 4°C / 39°F).[5][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 926-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 926-06-7 [chemicalbook.com]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. This compound | CAS#:926-06-7 | Chemsrc [chemsrc.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chembk.com [chembk.com]

- 13. Page loading... [guidechem.com]

- 14. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. britiscientific.com [britiscientific.com]

Isopropyl methanesulfonate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of Isopropyl Methanesulfonate (B1217627)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methanesulfonate (IMS), also known as isopropyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₄H₁₀O₃S. It functions as a potent monofunctional alkylating agent and is recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, physicochemical properties, synthesis, and spectral characteristics is crucial for its detection, control, and safe handling in research and drug development settings. This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, properties, synthetic protocols, and analytical data into a resource for scientific professionals.

Chemical Identity and Structure

This compound is the ester of isopropanol (B130326) and methanesulfonic acid. The central sulfur atom is bonded to a methyl group, two oxygen atoms via double bonds (a sulfonyl group), and an oxygen atom connected to an isopropyl group. This structure makes it a member of the mesylate class of organic compounds, which are known for being excellent leaving groups in nucleophilic substitution reactions.

graph "Isopropyl_Methanesulfonate_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes with positions

S [label="S", pos="0,0!"];

O1 [label="O", pos="-0.9,0.7!"];

O2 [label="O", pos="0.9,0.7!"];

C_Me [label="CH₃", pos="0,-1.2!"];

O_Ester [label="O", pos="1.2,-0.7!"];

C_CH [label="CH", pos="2.2,-0.7!"];

C_Me1 [label="CH₃", pos="2.8,0!"];

C_Me2 [label="CH₃", pos="2.8,-1.4!"];

// Bond edges

S -- O1 [label=""];

S -- O2 [label=""];

S -- C_Me [label=""];

S -- O_Ester [label=""];

O_Ester -- C_CH [label=""];

C_CH -- C_Me1 [label=""];

C_CH -- C_Me2 [label=""];

// Add double bond indicators near the S=O bonds

db1 [label="=", pos="-0.45,0.35!", fontsize=14];

db2 [label="=", pos="0.45,0.35!", fontsize=14];

}

Isopropyl Methanesulfonate (CAS 926-06-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methanesulfonate (B1217627) (IPMS), with CAS number 926-06-7, is an alkylating agent of significant interest in chemical synthesis and toxicological research. As an ester of isopropanol (B130326) and methanesulfonic acid, it serves as a reactive intermediate and is also a known genotoxic impurity that can arise during pharmaceutical manufacturing processes. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis and purification protocols, analytical methods, and the toxicological profile of isopropyl methanesulfonate, with a focus on its mechanism of action.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1] A comprehensive summary of its chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 926-06-7[2] |

| IUPAC Name | propan-2-yl methanesulfonate[2] |

| Molecular Formula | C₄H₁₀O₃S[2] |

| Molecular Weight | 138.19 g/mol [2] |

| Canonical SMILES | CC(C)OS(=O)(=O)C[2] |

| InChI | InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3[2] |

| InChIKey | SWWHCQCMVCPLEQ-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Liquid[3] |

| Color | Colorless to slightly pale yellow[3] |

| Melting Point | 7 °C[1] |

| Boiling Point | 82 °C at 6 mmHg[1] |

| Density | 1.145 g/cm³[1] |

| Flash Point | 104 °C[1] |

| Vapor Pressure | 0.436 mmHg at 25 °C (estimated)[1] |

| Refractive Index | 1.418-1.421[1] |

| Solubility | Soluble in organic solvents and water.[1] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A detailed experimental protocol is outlined below, based on established methodologies.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isopropyl alcohol

-

Methanesulfonyl chloride

-

Xylene (or other suitable aromatic solvent)[3]

-

2% Aqueous sodium carbonate solution[3]

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a nitrogen-purged reaction vessel, combine 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.[3] Cool the mixture to 10-15 °C.[3]

-

Addition of Reactants: Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.[3] Subsequently, add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15 °C.[3]

-

Reaction: Allow the mixture to react for 2 hours at 10-15 °C.[3]

-

Work-up:

-

Wash the resulting solution with a 2% aqueous sodium carbonate solution (5 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and then separate the aqueous layer.[3]

-

Wash the organic layer with water (2 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and separate the aqueous layer.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

Purification: If necessary, the crude this compound can be further purified by vacuum distillation.[3]

Analytical Methods

Accurate detection and quantification of this compound, especially at trace levels in pharmaceutical ingredients, are crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Table 3: Analytical Methods for this compound

| Method | Column | Detection | Key Parameters |

| GC-MS | DB-624 capillary column (30m x 0.32mm, 1.8µm)[5] | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode[5] | Initial column temperature: 110°C; Injection volume: 1µL; Split ratio: 1:1[5] |

| HPLC | Newcrom R1 (reverse phase)[6] | Diode Array Detector (DAD) or Mass Spectrometry (MS)[6][7] | Mobile phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)[6] |

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GCMS-QP 7000 system).[5]

-

DB-624 capillary column (30m x 0.32mm, 1.8µm).[5]

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in methanol.[5]

-

Injection: Inject 1µL of the sample solution into the GC with a split ratio of 1:1.[5]

-

Chromatographic Separation: Employ a suitable temperature program, starting at 110°C, to separate the components.[5]

-

Detection: Use the mass spectrometer in SIM mode to selectively detect and quantify this compound.[5] The mass spectrum of this compound shows a parent peak at m/z 123 (C₄H₁₀O₃S).[5]

Toxicology and Biological Activity

This compound is a known genotoxic agent, meaning it can damage DNA, which can lead to mutations and potentially cancer.[8] Its toxicity is primarily attributed to its ability to act as an alkylating agent.

Mechanism of Genotoxicity

This compound is classified as an S(_N)1 alkylating agent.[9] This means it can form a carbocation intermediate that then reacts with nucleophilic sites on DNA bases. It has been shown to alkylate DNA at several positions, including the N7 and O6 positions of guanine (B1146940), and the O2 and O4 positions of thymine.[9] The alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing during DNA replication.[8]

Metabolism

In vivo, this compound is metabolized to produce urinary metabolites. The primary metabolic pathway involves its hydrolysis to isopropanol and methanesulfonic acid.[2] Further metabolism can lead to the formation of S-isopropylcysteine and S-isopropylcysteine N-acetate.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[10] | P270: Do not eat, drink or smoke when using this product. |

| H314: Causes severe skin burns and eye damage[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |

| H341: Suspected of causing genetic defects[10] | P201: Obtain special instructions before use. |

| H351: Suspected of causing cancer[10] | P202: Do not handle until all safety precautions have been read and understood. |

Handling and Storage:

-

Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[6] Wash thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a reactive chemical with important applications in synthesis, but its genotoxic properties necessitate careful handling and monitoring, particularly within the pharmaceutical industry. This guide has provided a comprehensive technical overview of its properties, synthesis, analysis, and toxicological profile to aid researchers and professionals in their work with this compound. A thorough understanding of its reactivity and biological effects is essential for its safe and effective use.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. rroij.com [rroij.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Isopropyl Methanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methanesulfonate (B1217627) (IPMS) is a monofunctional alkylating agent with potent genotoxic and carcinogenic properties. As a potential impurity in pharmaceutical manufacturing processes, a thorough understanding of its mechanism of action is critical for risk assessment and management. This technical guide provides an in-depth analysis of the core mechanisms by which IPMS exerts its effects, from its chemical reactivity as an SN1 agent to the cellular consequences of the DNA damage it induces. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, with DNA being a primary target.[1] This modification, or alkylation, can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2] Isopropyl methanesulfonate (IPMS) belongs to the family of alkyl sulfonates and is recognized as a potent genotoxic impurity (GTI) that can arise during pharmaceutical synthesis.[3] Its mechanism of action is primarily attributed to its ability to transfer an isopropyl group to nucleophilic sites on DNA bases, forming DNA adducts.[4] This guide will elucidate the chemical and biological pathways through which IPMS acts as an alkylating agent.

Chemical Mechanism of Action

IPMS is characterized as a direct-acting SN1 (unimolecular nucleophilic substitution) alkylating agent.[4] This classification is crucial as it dictates its reactivity and the profile of DNA adducts it forms. The SN1 mechanism involves a two-step process:

-

Formation of a Carbocation: The methanesulfonate group, being a good leaving group, detaches from the isopropyl group, forming a secondary isopropyl carbocation. This is the rate-determining step.

-

Nucleophilic Attack: The highly reactive and planar isopropyl carbocation is then rapidly attacked by a nucleophile, such as a nitrogen or oxygen atom on a DNA base.

This SN1 character results in a preference for alkylating exocyclic oxygen atoms on DNA bases, in addition to the more common nitrogen alkylation.[4] This is in contrast to SN2 alkylating agents, such as methyl methanesulfonate (MMS), which have a stronger preference for nitrogen alkylation.[5]

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl methanesulfonate synthesis from isopropyl alcohol

An In-depth Technical Guide to the Synthesis of Isopropyl Methanesulfonate (B1217627) from Isopropyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isopropyl methanesulfonate from isopropyl alcohol. This compound is a valuable intermediate in the production of various fine chemicals, including agricultural fungicides.[1] This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to enable the safe and efficient laboratory- and industrial-scale synthesis of this compound. The primary synthesis route involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base.

Introduction

This compound, also known as isopropyl mesylate, is an alkylating agent used in organic synthesis.[2] The conversion of the hydroxyl group of an alcohol into a mesylate is a common strategy to create a good leaving group for subsequent nucleophilic substitution or elimination reactions.[3][4] This guide focuses on the practical aspects of synthesizing this compound from isopropyl alcohol, providing detailed methodologies and process parameters.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from isopropyl alcohol is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[3][4]

The overall balanced chemical equation is:

CH₃SO₂Cl + (CH₃)₂CHOH + (C₂H₅)₃N → CH₃SO₂OCH(CH₃)₂ + (C₂H₅)₃NH⁺Cl⁻

Reaction Mechanism Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented, one based on an industrial patent and another representing a general laboratory procedure.

Industrial Synthesis Protocol

This protocol is adapted from a patented process for the preparation of an alkyl methanesulfonate solution.[1][5][6]

Materials:

-

Isopropyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine

-

Xylene (or other aromatic solvents like toluene, ethylbenzene)[1][5]

-

Water

Equipment:

-

Nitrogen-purged reaction vessel with cooling capabilities

-

Stirrer

-

Dropping funnel

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

In a nitrogen-purged reaction vessel, charge 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.[1][5]

-

Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.[1][5]

-

Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol while maintaining the temperature at 10-15°C.[1][5]

-

Allow the mixture to stand for 2 hours at 10-15°C to yield a crude solution of this compound in xylene.[1][5]

-

Add 5 parts by mass of a 2% aqueous sodium bicarbonate solution per 1 part by mass of isopropyl alcohol.[1][5]

-

Stir the mixture for 30 minutes at 10-15°C, then allow the layers to separate. The pH of the aqueous layer should be between 6.5 and 7.8.[1][5]

-

Separate the organic layer.

-

Wash the organic layer with 2 parts by mass of water per 1 part by mass of isopropyl alcohol, stir for 30 minutes at 10-15°C, and separate the layers.[1][5]

-

The resulting aromatic organic solvent solution of this compound can be further purified by vacuum distillation at a pressure of 3 kPa and a temperature of 50°C or lower to remove the xylene, yielding a concentrated solution of this compound.[1][5]

Experimental Workflow Diagram

Caption: Industrial synthesis workflow for this compound.

General Laboratory Synthesis Protocol

This protocol is a generalized procedure suitable for laboratory-scale synthesis.[3][4][7]

Materials:

-

Isopropyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (or pyridine)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Water

-

Brine solution

-

Sodium sulfate, anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve isopropyl alcohol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents).[7]

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.[7]

-

Stir the reaction mixture at 0°C for 4 hours. If the reaction is incomplete (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[7]

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired this compound.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Reactant Molar Ratios and Equivalents

| Reactant | Industrial Protocol (Molar Ratio) | Laboratory Protocol (Equivalents) |

| Isopropyl Alcohol | 1 | 1 |

| Methanesulfonyl Chloride | 1 | 1.2 |

| Triethylamine | 0.99 | 1.5 |

Table 2: Reaction Conditions and Yield

| Parameter | Industrial Protocol | Laboratory Protocol |

| Solvent | Xylene | Dichloromethane |

| Temperature | 10-15°C | 0°C to Room Temperature |

| Reaction Time | 2 hours | 4-6 hours |

| Yield | 82% (as a 50 mass% solution)[1][5] | Typically high (product dependent) |

Safety Considerations

-

Methanesulfonyl chloride is corrosive, toxic, a lachrymator, and reacts exothermically with water and other nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3][8]

-

This compound is a suspected carcinogen and may cause genetic defects and damage fertility. Handle with extreme care and appropriate containment.

-

The reaction is exothermic, and proper temperature control is crucial to avoid side reactions and ensure safety.

Conclusion

The synthesis of this compound from isopropyl alcohol is a well-established and efficient process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The provided protocols offer robust starting points for both industrial and laboratory-scale preparations. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

- 1. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 2. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]

- 6. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Isopropyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl methanesulfonate (B1217627) (IMS), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for isopropyl methanesulfonate (CAS No. 926-06-7, Molecular Formula: C₄H₁₀O₃S, Molecular Weight: 138.19 g/mol ) are summarized below. These data are essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the methine and methyl protons of the isopropyl group, and the methyl protons of the methanesulfonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.8 - 5.0 | Septet | 1H | ~6.3 | -CH- |

| ~3.0 | Singlet | 3H | - | CH₃-S |

| ~1.4 | Doublet | 6H | ~6.3 | -(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals corresponding to the three distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~75 | -CH- |

| ~38 | CH₃-S |

| ~22 | -(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. A product specification sheet confirms that the infrared spectrum conforms to the structure.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2980 - 2880 | C-H | Stretching |

| ~1350 | S=O | Asymmetric Stretching |

| ~1175 | S=O | Symmetric Stretching |

| ~950 | S-O-C | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The mass spectrum shows a parent peak at m/z 138, corresponding to the molecular weight of the compound.[2] Other significant fragments are also observed.[3][4][5]

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 79 | Moderate | [CH₃SO₂]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters typically include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FT-IR) spectrometer is used to obtain the infrared spectrum. A small amount of neat liquid this compound is placed as a thin film between two potassium bromide (KBr) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Separation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar or moderately polar column).

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Solubility of Isopropyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl methanesulfonate (B1217627) (IMS) in water and various organic solvents. Isopropyl methanesulfonate, a member of the alkyl methanesulfonate class of compounds, is utilized in chemical synthesis and is of significant interest to the pharmaceutical industry. An understanding of its solubility is crucial for its application in drug development, formulation, and safety assessment.

Executive Summary

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For this compound, its solubility profile is influenced by its molecular structure, which includes both a polar sulfonate group and a nonpolar isopropyl group.

Water Solubility

This compound is consistently reported to be miscible or fully miscible with water.[1][2][3] This high degree of aqueous solubility can be attributed to the polarity of the methanesulfonate group, which can form hydrogen bonds with water molecules.

Organic Solvent Solubility

Quantitative solubility data for this compound in organic solvents is limited in publicly accessible scientific literature. However, qualitative descriptions and information on similar compounds provide valuable insights. One source describes this compound as having "excellent solubility in organic solvents and water".[4] More specific, yet qualitative, data indicates that it is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[5][6]

To provide a comparative overview, the following table summarizes the available solubility information for this compound.

| Solvent System | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| Water | Polar Protic | Miscible / Fully Miscible | - | [1][2][3] |

| Methanol | Polar Protic | Data not available | Slightly Soluble | [5][6] |

| Chloroform | Chlorinated | Data not available | Sparingly Soluble | [5][6] |

| General Organic Solvents | - | Data not available | Excellent Solubility | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are standardized methods for measuring the solubility of chemical substances.

OECD Guideline 105: Water Solubility

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted standard for determining the water solubility of chemicals. It outlines two primary methods: the flask method and the column elution method.

Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher.

-

Preparation: An excess amount of the test substance (this compound) is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved substance. This is typically done for 24 to 48 hours.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Column Elution Method: This method is designed for substances with low solubility (less than 10 mg/L).

-

Column Preparation: A column is packed with an inert support material, which is then coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of the test substance in each fraction is determined. Equilibrium is considered reached when the concentration of several consecutive fractions is constant.

The following diagram illustrates the general workflow for the flask method of solubility determination.

Synthesis of this compound

For professionals in drug development and chemical synthesis, understanding the formation of this compound is also relevant. The synthesis of alkyl methanesulfonates can occur via two primary routes: esterification and transesterification. The following diagram illustrates the synthesis pathways for this compound.

Conclusion

This compound is a water-miscible compound with good general solubility in organic solvents. While specific quantitative solubility data in a wide array of organic solvents remains an area for further investigation, the established qualitative solubility and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The application of standardized methods like the OECD Guideline 105 will ensure the generation of reliable and comparable solubility data, which is essential for the effective and safe use of this compound in scientific and industrial applications.

References

- 1. In vitro reactions of this compound with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. britiscientific.com [britiscientific.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Naarini Molbio Pharma [naarini.com]

Isopropyl methanesulfonate genotoxicity and mutagenicity studies

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Isopropyl Methanesulfonate (B1217627)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl methanesulfonate (IPMS) is a monofunctional alkylating agent recognized for its potent genotoxic and mutagenic properties. As a potential genotoxic impurity (PGI) that can form during the synthesis of pharmaceutical substances, a thorough understanding of its toxicological profile is critical for risk assessment and control. This document provides a comprehensive overview of the genotoxicity and mutagenicity of IPMS, summarizing key data from a range of in vitro and in vivo studies. It details the underlying molecular mechanisms, presents quantitative data in structured tables, outlines experimental protocols for pivotal assays, and uses visualizations to clarify complex pathways and workflows.

Mechanism of Genotoxicity and Mutagenicity

This compound exerts its genotoxic effects primarily through the alkylation of DNA. As a secondary methanesulfonate, it reacts predominantly via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This process involves the formation of an isopropyl carbocation intermediate, which is a reactive electrophile that readily attacks nucleophilic centers in DNA.

The primary targets for alkylation are the N7 and O

66Studies suggest that the genotoxicity of IPMS is particularly pronounced because the bulky isopropyl group attached to the O

66

Data Presentation: Genotoxicity and Mutagenicity Studies

The genotoxic potential of IPMS has been demonstrated across a standard battery of tests. It is a direct-acting mutagen, showing activity without the need for metabolic activation.

In Vitro Studies

IPMS is consistently positive in bacterial reverse mutation assays and induces significant chromosomal damage in mammalian cells.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100, TA1535 | Without S9 | Not specified | Potent mutagen | [2][3] |

| SOS-Chromotest | Escherichia coli PQ37 | Without S9 | Not specified | High SOS inducing potency | [3] |

| Chromosome Aberration | Chicken DT40 cells, Human TK6 cells | Not applicable | Not specified | Increased sensitivity in FANC-deficient cells | [2] |

In Vivo Studies

In vivo studies confirm that IPMS is a potent mutagen and clastogen in somatic and germ cells.

Table 2: Summary of In Vivo Genotoxicity & Mutagenicity Data for this compound

| Assay Type | Test System | Route of Administration | Dose Range | Key Findings | Reference |

| Micronucleus Test | Mouse (CBA, (C3H/El X 102/E1)F1, MutaMouse) | Intraperitoneal (i.p.) | Not specified | Potent inducer of micronuclei in bone marrow; significantly more active than its n-propyl analogue. | [4] |

| Pig-a Gene Mutation Assay | Rat (Wistar Han) | Oral (gavage) | Acute: 3.5 - 56 mg/kgSub-chronic (28-day): 0.125 - 2 mg/kg/day | Dose-dependent increase in mutant reticulocytes and RBCs. A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was established in the 28-day study. | [2][5] |

| Pig-a Gene Mutation Assay (PIGRET vs RBC) | Rat (Crl:CD(SD)) | Intraperitoneal (i.p.) | 50, 100, 200 mg/kg (single dose) | Statistically significant increase in mutant frequency detected earlier (1 week) and at higher levels in reticulocytes (PIGRET) compared to RBCs (2 weeks). | [6] |

| Transgenic Rodent (TGR) Assay | Mouse (MutaMouse, lacZ) | Intraperitoneal (i.p.) | 100 - 200 mg/kg (single dose) | Increased mutant frequencies in testicular DNA and postmeiotic germ cells. | [7][8] |

| Dominant Lethal Test | Mouse | Intraperitoneal (i.p.) | Not specified | Induces dominant lethal mutations, confirming mutagenic effects in male germ cells. | [4][8][9] |

Experimental Protocols

Methodologies for key genotoxicity assays are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium.

-

Objective: To detect gene mutations (base-pair substitutions and frameshifts).

-

Guideline: Conforms to OECD Test Guideline 471.

-

Methodology:

-

Strains: At least five strains are recommended, including TA98, TA100, TA1535, and TA1537, and either E. coli WP2 uvrA or TA102.[10][11] Strains sensitive to base-pair substitutions like TA100 and TA1535 are most relevant for IPMS.[3]

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). As a direct-acting mutagen, IPMS shows activity without S9.

-

Procedure (Plate Incorporation Method):

-

Aliquots of tester strain culture, the test article (IPMS) at several concentrations, and either S9 mix or a buffer are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive response is defined as a concentration-related increase in revertant colonies, typically at least a two-fold increase over the solvent control.[12]

-

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.

-

Objective: To detect in vivo clastogenicity and aneugenicity.

-

Guideline: Conforms to OECD Test Guideline 474.

-

Methodology:

-

Test System: Typically rodents, such as male CBA mice or Wistar rats.[4][5]

-

Administration: IPMS is administered, usually via intraperitoneal injection or oral gavage, at a minimum of three dose levels.[4] A vehicle control and a positive control are included.

-

Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after treatment (e.g., 24 and 48 hours) to capture the peak of micronucleated polychromatic erythrocyte (MNPCE) induction.[13][14]

-

Slide Preparation: Bone marrow cells are flushed, centrifuged, and smears are prepared on glass slides.

-

Staining and Analysis: Slides are stained with a dye like acridine (B1665455) orange or Giemsa that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).[13] At least 2000 PCEs per animal are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Analysis: The frequency of MNPCEs in treated groups is statistically compared to the vehicle control group. A positive result is a dose-dependent, statistically significant increase in MNPCEs.[14]

-

In Vivo Pig-a Gene Mutation Assay

This assay measures in vivo gene mutation in a reporter gene (Pig-a) located on the X-chromosome. A mutation in this gene prevents the synthesis of glycosylphosphatidylinositol (GPI) anchors, leading to the loss of GPI-anchored proteins (like CD59) from the cell surface of hematopoietic stem cells and their progeny.

-

Objective: To detect in vivo gene mutations in somatic cells.

-

Guideline: Conforms to principles outlined in OECD Test Guideline 488 (Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays), adapted for a non-transgenic endpoint.

-

Methodology:

-

Test System: Typically rats (e.g., Wistar Han).[5]

-

Dosing Regimen: Can be acute (single high dose) or sub-chronic (e.g., daily dosing for 28 days) to assess mutation accumulation. Doses for IPMS have ranged from 0.125 to 56 mg/kg/day.[5]

-

Blood Sampling: Small volumes of peripheral blood are collected serially from each animal over time (e.g., weekly for several weeks post-treatment).

-

Flow Cytometry Analysis:

-

Red blood cells (RBCs) and reticulocytes (RETs) are labeled with fluorescent antibodies against a GPI-anchored protein (e.g., anti-CD59) and a marker for total cells or specific cell types.

-

A flow cytometer is used to count the number of mutant cells (lacking the fluorescent CD59 signal) within a very large population of normal cells (typically >10

cells).6

-

-

Data Analysis: Mutant frequencies (MF) for both RBCs and RETs are calculated. The RET MF provides an earlier indication of mutation induction, while the RBC MF reflects the accumulation of mutations over the lifespan of the red blood cell. A significant increase in MF in treated animals over concurrent controls indicates a positive result.

-

Conclusion and Regulatory Implications

The collective evidence from a comprehensive suite of in vitro and in vivo assays unequivocally establishes this compound as a potent, direct-acting genotoxic agent and mutagen. Its S(N)1 alkylating mechanism, leading to the formation of pro-mutagenic O

6Due to this hazardous profile, IPMS is considered a cohort of concern impurity under the ICH M7 guideline for the assessment and control of DNA reactive impurities in pharmaceuticals.[15] Its presence in any active pharmaceutical ingredient (API) must be strictly controlled to a level that poses negligible carcinogenic risk, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , unless compound-specific data, such as the NOEL of 0.25 mg/kg/day from the 28-day Pig-a study, can justify a higher permitted daily exposure (PDE).[5] This technical guide underscores the critical importance of diligent process control and sensitive analytical methods to manage the risk associated with this potent genotoxin.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of iPMS and nPMS in mouse bone marrow micronucleus assays: comparison with mouse dominant lethal assay data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the in vivo mutagenicity of this compound in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of in vivo mutagenicity of this compound by RBC Pig-a and PIGRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on mutations in male germ cells of transgenic mice following exposure to this compound, ethylnitrosourea or X-ray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The activity of ENU, iPMS and MMS in male mouse germ cells using the Muta Mouse positive selection transgenic mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. researchgate.net [researchgate.net]

In Vivo Metabolism and Byproducts of Isopropyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methanesulfonate (B1217627) (IPMS) is a potent monofunctional alkylating agent with known genotoxic and carcinogenic properties. A thorough understanding of its in vivo metabolism is critical for assessing its toxicological profile and for the safety evaluation of pharmaceuticals where it may be present as a genotoxic impurity. This technical guide provides a comprehensive overview of the known metabolic pathways of IPMS, its metabolic byproducts, and the experimental methodologies used to study its in vivo fate. Quantitative data from published studies are summarized, and key metabolic and experimental workflows are visualized.

Introduction

Isopropyl methanesulfonate (IPMS) belongs to the class of alkyl sulfonates, which are recognized for their reactivity towards nucleophilic sites in biologically important macromolecules, such as DNA. Its genotoxicity is primarily attributed to its ability to act as an S(_N)1 alkylating agent, leading to the formation of DNA adducts, particularly at the O

6Metabolic Pathways of this compound

The in vivo metabolism of this compound proceeds through two primary pathways: hydrolysis and glutathione (GSH) conjugation. These pathways lead to the formation of several metabolites that are subsequently excreted.

Hydrolysis Pathway

IPMS can undergo hydrolysis to yield isopropanol (B130326) and methanesulfonic acid[1]. Isopropanol is then further metabolized through oxidation to acetone, which can be further broken down to CO(_2) or undergo conjugation to form isopropyl glucuronic acid[2][3][4]. Methanesulfonic acid is expected to be excreted in the urine.

Glutathione Conjugation Pathway

A significant detoxification route for IPMS is conjugation with endogenous glutathione (GSH), a reaction likely catalyzed by glutathione S-transferases (GSTs)[5][6][7][8][9]. This initial conjugation is followed by the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, and subsequent N-acetylation of the cysteine conjugate, following the mercapturic acid pathway. The final products of this pathway that are excreted in the urine are S-isopropylcysteine and S-isopropylcysteine N-acetate[1].

The following diagram illustrates the proposed metabolic pathways of this compound.

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo metabolism of IPMS is limited. The available information primarily comes from studies in rats.

| Parameter | Value | Species | Dose | Route | Source |

| Urinary Excretion of Conjugates | |||||

| S-isopropylcysteine and S-isopropylcysteine N-acetate | 30% of administered dose | Rat | 75 mg/kg | Not specified | [1] |

| Pharmacokinetics of Isopropanol (Metabolite) | |||||

| Elimination Half-life | 0.8 - 0.9 hours | Rat | Not specified | Dermal | [10][11] |

| In Vivo Genotoxicity Study Dosing | |||||

| Acute Dose Range | 3.5 - 56 mg/kg | Rat | Single administration | Not specified | [12] |

| Subchronic Dose Range | 0.125 - 2 mg/kg/day | Rat | 28 days | Not specified | [12] |

Experimental Protocols

The following sections detail generalized experimental protocols for the in vivo analysis of IPMS metabolism, based on methodologies reported in the literature for related compounds and genotoxicity testing.

In Vivo Metabolism Study Design

A typical in vivo study to investigate the metabolism of IPMS would involve the following steps:

-

Animal Model: Male Wistar Han rats are a commonly used model for in vivo mutagenicity and metabolism studies[12].

-

Dosing: Administration can be via oral gavage or intravenous injection to assess different routes of exposure. Doses used in genotoxicity studies can serve as a reference[12].

-

Sample Collection: Urine and blood samples are collected at various time points post-administration to characterize the pharmacokinetic profile and identify metabolites.

-

Sample Storage: Samples should be stored at -80°C until analysis to ensure the stability of metabolites.

Sample Preparation for LC-MS/MS Analysis of Urinary Metabolites

The following is a generalized protocol for the preparation of urine samples for the analysis of IPMS and its metabolites.

-

Thawing and Centrifugation: Urine samples are thawed on ice and centrifuged to remove any particulate matter.

-

Protein Precipitation: For plasma samples, a protein precipitation step is necessary. This is typically achieved by adding a threefold volume of cold acetonitrile (B52724), followed by vortexing and centrifugation.

-

Dilution: Urine samples may be diluted with a suitable solvent (e.g., water or a water/acetonitrile mixture) prior to analysis.

-

Internal Standard Spiking: An appropriate internal standard is added to all samples and calibration standards to correct for variations in sample preparation and instrument response.

-

Filtration: Samples are filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of IPMS and its metabolites.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of small polar molecules.

-

Mobile Phase: A gradient elution with a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Discussion and Conclusion

The in vivo metabolism of this compound is characterized by two main pathways: hydrolysis and glutathione conjugation. The glutathione conjugation pathway represents a significant route of detoxification, leading to the formation of mercapturic acid derivatives that are excreted in the urine. The hydrolysis pathway results in the formation of isopropanol, which is then further metabolized.

The genotoxicity of IPMS is a critical consideration, and understanding its metabolic fate provides insights into the potential for detoxification and the systemic exposure to the reactive parent compound. The quantitative balance between the hydrolysis and glutathione conjugation pathways is an important area for further research to fully elucidate the toxicokinetic profile of IPMS.

The experimental protocols outlined in this guide provide a framework for conducting in vivo metabolism studies of IPMS. The use of sensitive and specific analytical techniques, such as LC-MS/MS, is essential for the accurate identification and quantification of IPMS and its metabolites in biological matrices. Further studies are warranted to determine the specific enzymes involved in IPMS metabolism and to obtain a more comprehensive quantitative understanding of its pharmacokinetics and metabolic disposition. This knowledge is crucial for the accurate risk assessment of this potent genotoxic compound.

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]